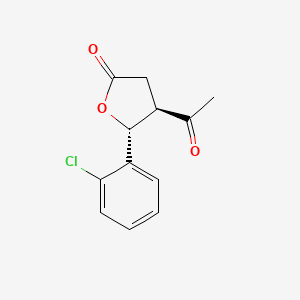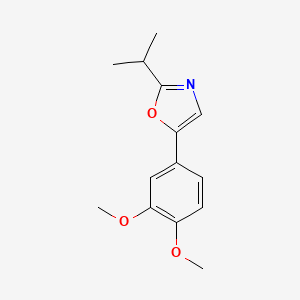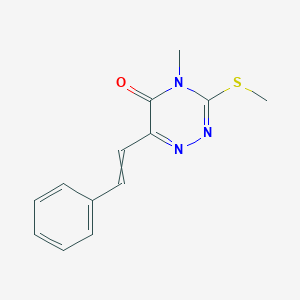
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes ethyl, methyl, and nitro groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring. Common synthetic routes include:
Condensation Reactions: Starting with ethyl acetoacetate and urea, followed by nitration to introduce the nitro group.
Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and strong bases like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The ethyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Similar in structure but lacks the pyrimidine ring and nitro group.
N,N,N’,N’-Tetramethyl-1,2-diaminoethane: Another related compound with similar alkyl groups but different core structure.
Uniqueness
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine is unique due to the combination of its pyrimidine ring, nitro group, and multiple alkyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94320-76-0 |
|---|---|
Molekularformel |
C10H17N5O2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
6-ethyl-2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H17N5O2/c1-6-7-8(15(16)17)9(13(2)3)12-10(11-7)14(4)5/h6H2,1-5H3 |
InChI-Schlüssel |
LRGUWXJZULCDFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=N1)N(C)C)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
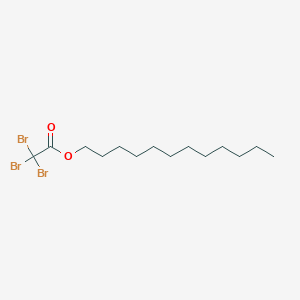
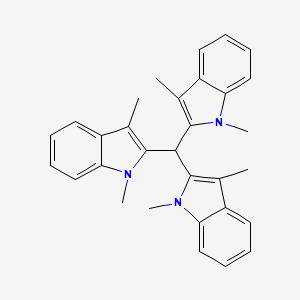
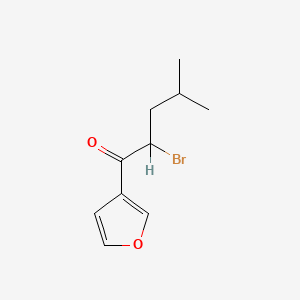
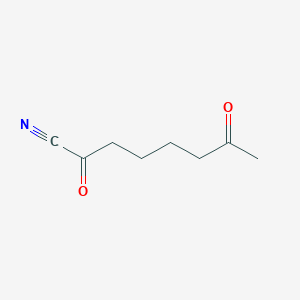
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
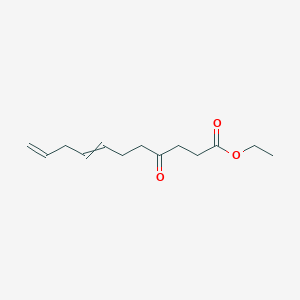
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
